7-Methoxyquinazoline-2,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

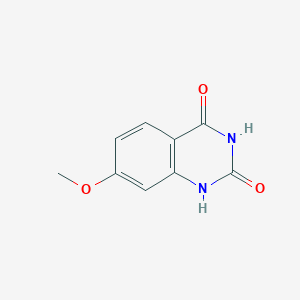

7-Methoxyquinazoline-2,4-diol is a heterocyclic organic compound with the molecular formula C9H8N2O3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is characterized by a quinazoline core structure substituted with a methoxy group at the 7th position and hydroxyl groups at the 2nd and 4th positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Methoxyquinazoline-2,4-diol involves the reaction of 7-methoxyquinazoline-2,4(1H,3H)-dione with trichlorophosphate in acetonitrile. The mixture is heated to reflux for 8 hours, then poured into ice water, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are typically based on scalable synthetic routes that ensure high yield and purity. These methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 7-Methoxyquinazoline-2,4-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Aplicaciones Científicas De Investigación

7-Methoxyquinazoline-2,4-diol has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.

Mecanismo De Acción

The mechanism of action of 7-Methoxyquinazoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparación Con Compuestos Similares

Quinazoline-2,4-dione: This compound shares the quinazoline core but lacks the methoxy group at the 7th position.

7-Methoxyquinazoline: Similar to 7-Methoxyquinazoline-2,4-diol but without the hydroxyl groups at the 2nd and 4th positions.

Quinazoline-2,4-diol: Lacks the methoxy group at the 7th position but has hydroxyl groups at the 2nd and 4th positions.

Uniqueness: this compound is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .

Actividad Biológica

7-Methoxyquinazoline-2,4-diol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This quinazoline derivative exhibits potential therapeutic effects, particularly in oncology and virology. This article aims to compile and analyze the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H8N2O3. The structure features a methoxy group at the 7-position and hydroxyl groups at the 2 and 4 positions of the quinazoline ring. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H8N2O3 |

| Molecular Weight | 180.17 g/mol |

| CAS Number | 62484-12-2 |

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties. For instance, a study highlighted the compound's ability to inhibit HIV-1 entry by targeting the CXCR4 receptor. The binding affinity of these compounds was enhanced by structural modifications, including the introduction of methoxy groups, which increased their electron density and facilitated interaction with viral proteins .

Anticancer Properties

This compound has been investigated for its anticancer properties. Research indicates that quinazoline derivatives can inhibit various cancer cell lines by interfering with key signaling pathways involved in tumor growth and metastasis. For example, a related compound has shown efficacy against epidermal growth factor receptors (EGFR), which are often overexpressed in cancers .

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:

- CXCR4 Inhibition : The compound binds to CXCR4, blocking HIV entry and potentially affecting tumor metastasis.

- EGFR Pathway Modulation : By inhibiting EGFR signaling, it may reduce cell proliferation in cancerous tissues .

- Cytotoxic Effects : Some studies report moderate cytotoxicity against specific cancer cell lines, suggesting a selective action that could be harnessed for therapeutic purposes .

Study on Antiviral Efficacy

In a controlled experiment using TZM-bl cells (a model for studying HIV), researchers found that modifications to the quinazoline core significantly affected binding affinities and antiviral activities. The introduction of methoxy groups led to a marked increase in efficacy against HIV-1 .

Cancer Cell Line Testing

Another study evaluated the effects of various quinazoline derivatives on human cancer cell lines. The results indicated that certain structural features of this compound enhanced its ability to inhibit tumor growth compared to other compounds in the same class. The study suggested further exploration into its use as a chemotherapeutic agent .

Propiedades

IUPAC Name |

7-methoxy-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEAXSZDTYHOGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598993 |

Source

|

| Record name | 7-Methoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-12-2 |

Source

|

| Record name | 7-Methoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.